2-(三氟甲基)-1,3-苯并恶唑-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . It also has a significant electronegativity .科学研究应用

荧光探针和传感应用2-(三氟甲基)-1,3-苯并恶唑-6-羧酸衍生物的一个显着应用是在传感应用中开发荧光探针。例如,苯并恶唑衍生物的制备已导致它们被用作传感镁和锌阳离子的荧光探针。这些探针对 pH 变化表现出高灵敏度,在碱性条件下具有显着的荧光增强,这归因于氟苯酚部分的高酸性(Tanaka 等人,2001 年)。

苯并恶唑和苯并噻唑衍生物的合成2-三氟甲基和 2-二氟甲基取代的苯并咪唑、苯并恶唑和苯并噻唑衍生物的合成已通过一锅反应有效地实现。该方法突出了三氟乙酸和二氟乙酸在合成一系列杂环化合物中的多功能性,为创建具有潜在药用价值的衍生物提供了一种直接的方法(Ge 等人,2007 年)。

催化合成和化学转化三氟甲磺酸钐(III)已被描述为从各种取代芳香羧酸中轻松合成苯并噻唑和苯并恶唑的催化剂。该方法具有反应时间短、水性反应介质和易于后处理等优点,催化剂可以回收用于后续反应,而效率没有明显损失。这种催化方法例证了过渡金属催化剂在实现高效且环保的杂环化合物合成中的作用(Gorepatil 等人,2015 年)。

生物活性在生物研究领域,2-(三氟甲基)-1,3-苯并恶唑-6-羧酸衍生物因其抗菌活性而受到探索。例如,由 2-氨基苯并噻唑-6-羧酸合成 N-取代-3-氯-2-氮杂环丁酮并对其进行后续评估,揭示了对各种微生物的良好至中等的抗菌活性。这项研究强调了苯并恶唑和苯并噻唑衍生物在开发新型抗菌剂中的潜力(Chavan 和 Pai,2007 年)。

作用机制

While specific information on the mechanism of action for “2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid” was not found, trifluoromethyl-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

安全和危害

未来方向

属性

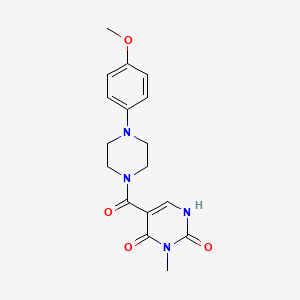

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGMUVHYSMEONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)

![(4-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2886215.png)

![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)